2-Fluoro-alpha-methyltyrosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16855-16-6 |
|---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-7(13)4-8(6)11/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
KKCUZTNSZYBKBG-JTQLQIEISA-N |
SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Isomeric SMILES |
C[C@](CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Other CAS No. |
16855-16-6 |
Synonyms |
2-FAmT 2-fluoro-alpha-methyltyrosine |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro Alpha Methyltyrosine
General Strategies for Alpha-Methylated Amino Acid Synthesis
The creation of a quaternary alpha-carbon center in alpha-methylated amino acids necessitates specialized synthetic approaches to control stereochemistry. Several powerful strategies have been developed to this end.
Chiral phase-transfer catalysis (PTC) has emerged as a potent tool for the enantioselective alkylation of amino acid precursors. researchgate.net This method typically involves the use of a chiral quaternary ammonium (B1175870) salt as the catalyst, which facilitates the transfer of an enolate species from an aqueous phase to an organic phase where the alkylation reaction occurs. organic-chemistry.orgorientjchem.org The chiral environment provided by the catalyst directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer.
For the synthesis of α-methylated amino acids, a common substrate is a Schiff base of a glycine (B1666218) or alanine (B10760859) ester. organic-chemistry.orgnih.gov The use of a chiral phase-transfer catalyst in the alkylation of these substrates can afford α-amino acid derivatives with a tetrasubstituted stereogenic carbon center in high enantioselectivity. researchgate.net For instance, the alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium bromide in the presence of 18-crown-6 (B118740) has been shown to proceed with excellent enantio- and diastereoselectivities. organic-chemistry.org A study on the synthesis of 3-fluoro-l-α-methyl-tyrosine (FAMT) and 2-fluoro-l-α-methyl-tyrosine (2-FAMT) utilized chiral phase-transfer alkylation as a key step. snmjournals.org
Table 1: Examples of Chiral Phase-Transfer Catalysts in Amino Acid Synthesis
| Catalyst Type | Substrate | Key Features | Reference |
| Cinchona alkaloid-derived quaternary ammonium salts | Glycine Schiff bases | High enantioselectivity in the alkylation of various electrophiles. nih.gov | nih.gov |
| Maruoka catalyst (spiro-type chiral quaternary ammonium salt) | Glycinate Schiff bases | Excellent syn- and enantioselectivities in alkylation with secondary alkyl halides. organic-chemistry.org | organic-chemistry.org |
| Chiral Cu(II) salen complexes | Alanine ester Schiff bases | Effective catalysis for asymmetric benzylation, affording α-methyl phenylalanine with high enantiomeric excess. nih.gov | nih.gov |
This table provides examples of catalyst systems and is not exhaustive.
Catalytic asymmetric additions to imines or imino esters represent another powerful strategy for the synthesis of α-methylated α-amino acids. rsc.orgelsevierpure.com These reactions involve the addition of a nucleophile to a C=N double bond, where a chiral catalyst controls the stereochemical outcome.
One notable example is the catalytic asymmetric Strecker reaction, which involves the addition of a cyanide source to a ketimine. longdom.org This method can be highly enantioselective, providing access to α-amino nitriles which can then be hydrolyzed to the desired α-amino acids. The use of α-keto esters to form ketimines is an attractive strategy, as the electron-withdrawing ester group enhances the electrophilicity of the imine. longdom.org
Another approach is the direct catalytic addition of nucleophiles like acetonitrile (B52724) to α-iminoesters. rsc.orgelsevierpure.com For instance, chiral N-heterocyclic carbene complexes of iridium have been used to catalyze the enantioselective addition of acetonitrile to α-iminoesters, yielding enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.orgelsevierpure.com
Enzymatic resolution offers a highly selective method for separating stereoisomers of α-methylated amino acids. This technique leverages the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
A common approach is the kinetic resolution of racemic α-amino acid esters using hydrolases such as lipases or proteases. acs.orggoogle.comresearchgate.net For example, carboxypeptidases have been successfully employed for the resolution of racemic α-methyltryptophan methyl ester. google.com The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding acid, which can then be separated from the unreacted ester. google.com
Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govrsc.org Transaminase-based DKR has been developed for the preparation of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov
Table 2: Enzymes Used in the Resolution of Amino Acids
| Enzyme | Reaction Type | Substrate Example | Reference |
| Carboxypeptidase W | Hydrolysis | (±)-α-Methyltryptophan methyl ester | google.com |
| Penicillium janthinellum carboxypeptidase P | Hydrolysis | (±)-α-Methyltryptophan methyl ester | google.com |
| Baker's Yeast Carboxypeptidase Y | Hydrolysis | (±)-α-Methyltryptophan methyl ester | google.com |
| D-mandelate dehydrogenase and L-amino acid dehydrogenase | Oxidation and Reductive Amination (DKR) | Racemic mandelic acid to L-phenylglycine | rsc.org |
This table highlights some enzymes and their applications in amino acid resolution.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied to the synthesis of α-methylated amino acids.
Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation reactions. researchgate.net An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an alkylating agent from the less hindered face, leading to high diastereoselectivity.
Pseudoephedrine can also serve as an effective chiral auxiliary. wikipedia.orgnih.govnih.gov When reacted with a carboxylic acid to form an amide, the α-proton can be removed to generate an enolate. The subsequent alkylation is directed by the methyl group of the pseudoephedrine, resulting in a high degree of stereocontrol. nih.gov The auxiliary can then be cleaved under mild conditions. nih.gov
The Schöllkopf chiral auxiliary, a bislactim ether derived from valine and glycine, is another valuable tool for the asymmetric synthesis of amino acids. researchgate.net
Table 3: Common Chiral Auxiliaries in Amino Acid Synthesis
| Chiral Auxiliary | Key Reaction | Typical Substrate | Reference |
| Evans Oxazolidinones | Asymmetric Alkylation | N-Acyl oxazolidinones | researchgate.net |
| Pseudoephedrine | Asymmetric Alkylation | Pseudoephedrine amides | wikipedia.orgnih.gov |
| Schöllkopf Auxiliary (Bislactim ether) | Asymmetric Alkylation | Bislactim ether of glycine | researchgate.net |
This table provides examples of common chiral auxiliaries and their applications.
Selective Fluorination Techniques in 2-Fluoro-alpha-methyltyrosine Synthesis
The introduction of a fluorine atom at a specific position on the aromatic ring of tyrosine derivatives is a critical step in the synthesis of this compound.
Electrophilic fluorination is a direct method for introducing fluorine into organic molecules by reacting a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.orgjuniperpublishers.com Reagents containing a nitrogen-fluorine (N-F) bond are commonly used due to their stability and safety compared to elemental fluorine. wikipedia.org
The regioselectivity of electrophilic aromatic fluorination is governed by the electronic properties of the substituents on the aromatic ring. In the case of tyrosine, the hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve fluorination at the 2-position, the more reactive 3- and 5-positions must be considered.
A study detailing the synthesis of 2-fluoro-l-α-methyl-tyrosine (2-FAMT) utilized electrophilic fluorination. snmjournals.org Direct fluorination of L-α-methyltyrosine with [¹⁸F]F₂ in hydrofluoric acid has been shown to produce the 3-fluoro isomer as the major product. researchgate.net The synthesis of [¹⁸F]FAMT often involves direct electrophilic [¹⁸F]-fluorination. mdpi.com
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgjuniperpublishers.com The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination. researchgate.net
Table 4: Selected Electrophilic Fluorinating Agents
| Reagent | Acronym | Key Features | Reference |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org | wikipedia.orgjuniperpublishers.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly reactive and versatile electrophilic fluorinating agent. | wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Used for fluorination of aryl Grignard and aryllithium reagents. wikipedia.org | wikipedia.org |
This table lists some common electrophilic fluorinating agents.
Nucleophilic Fluorination Pathways
Nucleophilic fluorination is a prominent strategy for the synthesis of fluorinated amino acids like 2-FAMT, often favored for its potential for high radiochemical yields when using [¹⁸F]fluoride. nih.gov This approach typically involves the displacement of a leaving group on a precursor molecule by a fluoride (B91410) ion.
One common method involves the nucleophilic substitution on a protected tyrosine derivative. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a related compound, is synthesized via a nucleophilic reaction on a protected precursor, N-butoxycarbonyl-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by deprotection. nih.gov A similar strategy can be adapted for 2-FAMT, where a suitable leaving group is introduced at the 2-position of the aromatic ring of a protected α-methyltyrosine derivative. The choice of protecting groups for the amino and carboxyl functionalities is crucial to prevent side reactions and ensure the efficiency of the fluorination step.
Another approach involves the use of phase-transfer catalysts to facilitate the nucleophilic fluorination. For the synthesis of [¹⁸F]FET, a phase-transfer–mediated nucleophilic ¹⁸F-fluorination of N-trityl-O-(2-tosyloxyethyl)-L-tyrosine tert-butyl ester has been reported, followed by deprotection steps. snmjournals.org This methodology highlights the importance of the catalyst system in achieving efficient fluorination. The development of automated radiosynthesis modules has further streamlined these processes, enabling consistent production with high radiochemical purity. nih.gov
Indirect labeling methods, which involve the stepwise synthesis from smaller precursors incorporating [¹⁸F]fluoride via nucleophilic substitution, are also employed. mdpi.com These multi-step syntheses offer flexibility in precursor design and can lead to high specific activity products, which is particularly important for applications in positron emission tomography (PET). mdpi.com
Stereoselective Synthesis of this compound Stereoisomers
The biological activity of 2-FAMT is highly dependent on its stereochemistry. Therefore, controlling the stereoisomeric outcome of the synthesis is of paramount importance. Research in this area focuses on both diastereoselective and enantioselective methods to produce specific stereoisomers with high purity. snmjournals.org
Diastereoselective Control in Synthetic Pathways
Diastereoselective control is crucial when creating the two chiral centers in 2-FAMT: the α-carbon of the amino acid and the carbon bearing the fluorine atom if it were chiral (which it is not in this case, but diastereoselectivity is relevant in related syntheses). One strategy to achieve diastereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For example, in the synthesis of related fluorinated nucleosides, electrophilic fluorination of a glycal with N-fluorodibenzosulfonimide (NFSI) can proceed with high diastereoselectivity. nih.gov While this is an example of electrophilic fluorination, the principle of using a rigid cyclic precursor to control the facial selectivity of the fluorination step is applicable. Similarly, in the synthesis of vicinal ethylenediamines, imines derived from L-amino acids have been shown to yield exclusively one diastereomer upon trifluoromethylation. nih.gov This highlights the directing effect of the existing stereocenter from the amino acid starting material.
Computational studies have also been employed to understand and predict the diastereoselectivity of reactions, such as the aza-Henry reaction, which can be used to form C-C bonds in the synthesis of amino acid derivatives. nih.gov These studies provide insights into the transition states and the non-covalent interactions that govern the stereochemical outcome, aiding in the rational design of diastereoselective syntheses.
Enantioselective Processes and Chiral Purity
Achieving high enantiomeric purity is a critical goal in the synthesis of 2-FAMT, as different enantiomers can have vastly different biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.
One established method for achieving enantioselectivity is through chiral phase-transfer catalysis. The synthesis of L-3-fluoro-α-methyl-tyrosine (FAMT) and 2-FAMT has been accomplished using chiral phase-transfer alkylation. snmjournals.org This method allows for the asymmetric alkylation of a glycine derivative to introduce the α-methyl group with high enantiomeric excess.
Another powerful technique is the use of chiral metal complexes as catalysts. For the synthesis of O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a chiral Ni(II) complex of a Schiff's base derived from (S)-tyrosine has been used as a precursor. researchgate.netresearchgate.net This approach allows for nucleophilic fluorination while retaining the enantiomeric purity of the starting amino acid. researchgate.netresearchgate.net The choice of reaction media and phase-transfer catalyst in these systems is critical for optimizing both the fluorination yield and the final enantiomeric purity. researchgate.net
The determination of enantiomeric purity is a crucial analytical step. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique used to separate and quantify the different enantiomers of the final product, ensuring that it meets the required specifications for its intended application. nih.gov For instance, the enantiomeric purity of [¹⁸F]FET synthesized using a chiral Ni(II) complex was determined to be high, demonstrating the effectiveness of this enantioselective approach. researchgate.netresearchgate.net
Radiosynthesis of 18f 2 Fluoro Alpha Methyltyrosine
Precursor Chemistry for [18F] Labeling
The synthesis of [18F]-2-Fluoro-alpha-methyltyrosine ([18F]FAMT) can be approached through two primary strategies: direct electrophilic fluorination and indirect nucleophilic fluorination. The choice of strategy dictates the required precursor chemistry.
For direct electrophilic labeling, the precursor is typically the non-radioactive L-α-methyl tyrosine molecule itself. mdpi.com This method involves the direct attack of an electrophilic fluorinating agent on the electron-rich aromatic ring of the tyrosine analog.
Indirect nucleophilic labeling, conversely, requires a more complex, specifically designed precursor. This method hinges on the nucleophilic substitution of a leaving group by [18F]fluoride. mdpi.comnih.gov For aromatic substitution, this necessitates precursors with either a strong electron-withdrawing group to activate the ring for nucleophilic aromatic substitution (SNAr) or a specialized leaving group like a diaryliodonium salt. d-nb.infomdpi.com While direct precursors for the nucleophilic synthesis of [18F]FAMT are less commonly detailed, analogous syntheses for similar radiotracers utilize precursors with leaving groups such as tosylates, mesylates, or triflates, often protected to prevent side reactions. researchgate.netresearchgate.net For instance, the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) employs precursors like O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester. researchgate.net
Radiochemical Reaction Mechanisms for Fluorine-18 Incorporation
The incorporation of the Fluorine-18 isotope is achieved through distinct reaction mechanisms, categorized as either [18F]fluoride-mediated (nucleophilic) or [18F]F2-mediated (electrophilic).
[18F]Fluoride-Mediated Radiosynthesis
Nucleophilic radiosynthesis utilizes high specific activity, no-carrier-added [18F]fluoride, which is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. acs.org This method is generally favored for producing radiotracers with high molar activity, which is crucial when targeting receptors present in low concentrations. acs.orgnih.gov
The key steps in this process are:
[18F]Fluoride Activation : The aqueous [18F]fluoride obtained from the cyclotron target is unreactive due to strong hydration. acs.org It must be converted into a reactive, "naked" fluoride (B91410) salt. This is achieved by trapping the fluoride on an anion exchange cartridge, eluting it with a solution containing a phase-transfer catalyst, and then rigorously drying it via azeotropic distillation with acetonitrile (B52724). nih.govacs.org Common phase-transfer catalysts include potassium carbonate (K2CO3) complexed with a cryptand like Kryptofix 222 (K222), or tetralkylammonium salts such as tetrabutylammonium (B224687) bicarbonate. nih.govnih.gov
Nucleophilic Substitution : The activated [18F]fluoride is then reacted with the chosen precursor in a polar aprotic solvent like acetonitrile (MeCN), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF) at elevated temperatures. nih.govacs.org
Deprotection : Following the fluorination step, any protecting groups on the precursor must be removed, typically through acid hydrolysis, to yield the final radiotracer. researchgate.net
An alternative, multi-step nucleophilic synthesis for [18F]FAMT has been proposed, offering a radiochemical yield of 32 ± 8% over a 140-minute synthesis time, resulting in a product with a specific activity suitable for clinical use (>20 GBq/mmol). thno.org
[18F]F2-Mediated Radiosynthesis
Electrophilic radiosynthesis was the initial method developed for producing [18F]FAMT. thno.org This approach uses [18F]F2 gas, an electrophilic fluorinating agent. A significant drawback of this method is the low specific activity of the final product, as the production of [18F]F2 requires the addition of non-radioactive 19F2 carrier gas. acs.org The maximum theoretical radiochemical yield is also limited to 50% because for every 18F atom, there is a 19F atom in the F-F molecule. acs.org
The reaction can proceed via two main pathways:
Direct Fluorination with [18F]F2 : L-α-methyltyrosine can be directly fluorinated using [18F]F2 gas in a suitable solvent like hydrogen fluoride (HF), which has been shown to produce the desired 3-fluoro isomer as the major product with a radiochemical yield of 30%. researchgate.net
Fluorination with [18F]Acetylhypofluorite : To improve selectivity, [18F]F2 is often converted into the milder and more selective reagent, [18F]acetylhypofluorite ([18F]CH3COOF). mdpi.comacs.org This reagent is then bubbled through a solution of L-α-methyl tyrosine dissolved in trifluoroacetic acid, typically under cooling. mdpi.com This method, established by Tomiyoshi et al., achieves a radiochemical yield of approximately 20%. mdpi.comthno.org
A primary challenge with electrophilic fluorination is the formation of positional isomers. The reaction primarily yields 3-[18F]FAMT but also produces trace amounts of 2-[18F]FAMT. mdpi.com For routine clinical applications, this isomeric mixture is often used without separation due to the low proportion of the 2-fluoro isomer. mdpi.com
| Parameter | [18F]Fluoride-Mediated (Nucleophilic) | [18F]F2-Mediated (Electrophilic) |
|---|---|---|
| Fluorine Source | [18F]Fluoride (F-) | [18F]F2 or [18F]CH3COOF |
| Specific Activity | High (No-carrier-added) acs.org | Low (Carrier-added) acs.org |
| Precursor | Activated precursor with leaving group thno.org | L-α-methyl tyrosine mdpi.com |
| Reported Yield | 32 ± 8% thno.org | 20-30% mdpi.comthno.orgresearchgate.net |
| Key Challenge | Multi-step synthesis, precursor availability thno.org | Isomer formation, low specific activity mdpi.com |
Automated Radiosynthesis Protocols and Systems
The short half-life of Fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthesis protocols. google.com Automation is critical for achieving batch-to-batch reproducibility, ensuring compliance with Good Manufacturing Practice (GMP) standards, and minimizing radiation exposure to operators. nih.gov Several commercially available automated synthesis modules have been adapted for the production of [18F]-labeled amino acids, including [18F]FAMT and its analogs.
Commonly used systems include the GE TRACERlab series (e.g., FX2N, FX C Pro, FXFN) and Scintomics synthesis modules. mdpi.comresearchgate.netnih.gov These platforms are designed to perform the entire radiosynthesis process in a contained "hot cell," from the initial trapping of [18F]fluoride to the final purification of the product. nih.gov
An automated, three-step, two-pot nucleophilic synthesis of [18F]FAMT has been developed, demonstrating the feasibility of producing this tracer with high reproducibility. thno.org For the related tracer [18F]FET, a fully automated method on a GE TracerLab FXFN module, involving nucleophilic substitution and subsequent acid hydrolysis, produces the final product in high yield (55±5% decay-corrected) and purity within 63 minutes. researchgate.net Similarly, the synthesis of 6-l-[18F]FMT has been successfully implemented on a modified TracerLab FX C Pro module, highlighting the adaptability of these systems. mdpi.com
Assessment of Radiochemical Purity and Enantiomeric Excess in Radiopharmaceutical Production
Rigorous quality control is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product. The primary analytical method for assessing both radiochemical and chemical purity is High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
Radiochemical Purity : This is determined using a radio-HPLC system, which combines a standard HPLC setup with a radioactivity detector. mdpi.com It measures the percentage of the total radioactivity that is present as the desired chemical form. To confirm the identity of the radiolabeled product, a small amount of the non-radioactive ("cold") standard compound is co-injected with the radioactive sample. The radioactive peak should align perfectly with the UV absorbance peak of the standard. nih.gov The radiochemical purity of [18F]FAMT is typically required to be greater than 99%. mdpi.com
Enantiomeric Excess : The biological activity of amino acid tracers is highly dependent on their stereochemistry. The L-isomer of [18F]FAMT is selectively transported by the L-type amino acid transporter 1 (LAT1), whereas the D-isomer exhibits different pharmacokinetic properties. mdpi.com Therefore, verifying the enantiomeric purity is crucial. This is achieved using chiral HPLC, which employs a special column capable of separating enantiomers. mdpi.com For example, a Chirobiotic T column can be used to resolve L- and D-isomers of fluoro-methyl-tyrosine. mdpi.com Enantiomeric purity is typically expected to be greater than 98-99%. researchgate.netresearchgate.net
| Parameter | Analytical Method | Typical Specification | Reference |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC | > 99% | mdpi.com |
| Chemical Purity | HPLC (UV detection) | Identified and Quantified | nih.gov |
| Enantiomeric Excess | Chiral HPLC | > 98% | mdpi.comresearchgate.net |
| Isomeric Purity | Radio-HPLC | Ratio of 3-fluoro to 2-fluoro isomer determined | mdpi.com |
Interaction of 2 Fluoro Alpha Methyltyrosine with Amino Acid Transport Systems
Specificity for L-Type Amino Acid Transporter 1 (LAT1)
2-Fluoro-alpha-methyltyrosine demonstrates a notable specificity for the L-Type Amino Acid Transporter 1 (LAT1), a transporter highly expressed in cancer cells. snmjournals.orgnih.gov This selectivity is a key characteristic that distinguishes it from other amino acid derivatives. snmjournals.orgnih.gov Research has consistently shown that compounds containing an α-methyl group, such as 2-FAMT and its isomer 3-Fluoro-alpha-methyl-L-tyrosine (FAMT), are well-transported by LAT1. nih.gov This specificity makes it a valuable compound in research contexts, particularly for targeting cells with high LAT1 expression. researchgate.net
Studies utilizing mammalian cell lines engineered to stably express human LAT1 (S2-LAT1 cells) have demonstrated that 2-FAMT acts as a competitive inhibitor of LAT1-mediated transport. snmjournals.org In these experiments, 2-FAMT effectively inhibited the uptake of L-[¹⁴C]-leucine, a known LAT1 substrate, in a concentration-dependent manner. snmjournals.orgsnmjournals.org The inhibition curve analysis revealed that 2-FAMT has a high affinity for LAT1, with a reported IC₅₀ value of 28.8 ± 1.2 μM. snmjournals.orgresearchgate.net This competitive inhibition indicates that 2-FAMT directly binds to the substrate recognition site of the LAT1 transporter. snmjournals.org
To confirm that 2-FAMT is not merely a blocker but a substrate of LAT1, efflux induction studies have been performed. snmjournals.org LAT1 functions as an obligatory exchanger, meaning it transports one amino acid into the cell while simultaneously exporting another out of the cell. snmjournals.org In experiments using S2-LAT1 cells preloaded with L-[¹⁴C]-leucine, the introduction of extracellular 2-FAMT at a concentration of 40 μM induced a significant efflux of the radiolabeled leucine (B10760876) from the cells. snmjournals.orgresearchgate.net This induced efflux provides strong evidence that 2-FAMT is actively transported into the cell by LAT1, thereby causing the counter-transport of intracellular leucine. snmjournals.orgnih.gov
Differential Engagement with Other Amino Acid Transporter Isoforms (e.g., LAT2)
The specificity of 2-FAMT for LAT1 is further highlighted by its minimal interaction with other transporter isoforms, such as LAT2. snmjournals.orgnih.gov In contrast to its potent inhibition of LAT1, 2-FAMT shows a much weaker effect on LAT2-mediated transport. snmjournals.orgresearchgate.net In S2-LAT2 cells, which stably express the LAT2 isoform, 2-FAMT demonstrated a significantly lower inhibitory effect on L-[¹⁴C]-leucine uptake; even at a high concentration of 1,000 μM, it only inhibited uptake by 42%. snmjournals.orgresearchgate.net Similarly, in efflux studies, extracellularly applied 2-FAMT caused substantially less efflux of preloaded L-[¹⁴C]-leucine from S2-LAT2 cells compared to S2-LAT1 cells. snmjournals.orgresearchgate.net This differential engagement underscores the high selectivity of 2-FAMT for the LAT1 transporter over the LAT2 isoform. snmjournals.orgnih.gov
Mechanistic Role of the Alpha-Methyl Moiety in Transporter Selectivity
The key structural feature responsible for the pronounced LAT1 selectivity of 2-FAMT is the methyl group attached to its α-carbon. snmjournals.orgnih.govmdpi.com This has been elucidated through structure-activity relationship studies comparing various tyrosine and phenylalanine derivatives. snmjournals.orgmdpi.com For instance, compounds that lack the α-methyl group, such as 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine, are transported by both LAT1 and LAT2, much like the endogenous amino acid L-tyrosine. snmjournals.orgnih.govresearchgate.net Conversely, compounds that possess the α-methyl group but lack fluorine, such as L-α-methyltyrosine, retain their LAT1 selectivity. snmjournals.orgnih.govmdpi.com This demonstrates that the α-methyl moiety, rather than the position of the fluorine atom on the aromatic ring, is the critical determinant for selective interaction with LAT1 and reduced affinity for LAT2. snmjournals.orgnih.gov
Quantitative Kinetic Characterization of Transporter Interactions
The interaction between 2-FAMT and amino acid transporters has been quantitatively characterized to define its affinity and transport dynamics. As established through competitive inhibition assays, the IC₅₀ value for the inhibition of LAT1-mediated L-leucine uptake by 2-FAMT is 28.8 μM. snmjournals.orgsnmjournals.orgresearchgate.net This value indicates a high affinity for the transporter. The properties of 2-FAMT are very similar to its isomer, FAMT, which has a reported IC₅₀ of 26.9 ± 1.1 μM and a Ki (inhibition constant) of 29.5 μM for LAT1. snmjournals.orgsnmjournals.org These kinetic parameters quantify the potent and specific nature of the interaction between α-methylated tyrosine analogs and the LAT1 transporter.
Interactive Data Table: Kinetic Interaction of 2-FAMT with LAT Isoforms
| Compound | Transporter | Assay Type | Substrate | Kinetic Parameter | Value (μM) | Reference |
| This compound | LAT1 | Inhibition | L-[¹⁴C]-leucine | IC₅₀ | 28.8 | snmjournals.orgsnmjournals.org |
| This compound | LAT2 | Inhibition | L-[¹⁴C]-leucine | % Inhibition at 1000 μM | 42% | snmjournals.org |
| 3-Fluoro-alpha-methyl-L-tyrosine | LAT1 | Inhibition | L-[¹⁴C]-leucine | IC₅₀ | 26.9 | snmjournals.orgsnmjournals.org |
| 3-Fluoro-alpha-methyl-L-tyrosine | LAT1 | Inhibition | L-[¹⁴C]-leucine | Ki | 29.5 | snmjournals.orgsnmjournals.org |
| 3-Fluoro-alpha-methyl-L-tyrosine | LAT2 | Inhibition | L-[¹⁴C]-leucine | % Inhibition at 1000 μM | 37% | snmjournals.org |
Metabolic Stability and Biochemical Fate of 2 Fluoro Alpha Methyltyrosine Analogues
Resistance to Aromatic L-Amino Acid Decarboxylase (AADC) Activity
Aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the metabolic pathway of aromatic amino acids, responsible for converting precursors like L-DOPA and 5-hydroxytryptophan (B29612) into the neurotransmitters dopamine (B1211576) and serotonin (B10506), respectively. nih.govuib.no The susceptibility of an amino acid analogue to AADC can significantly impact its intracellular retention and metabolic profile.
2-Fluoro-alpha-methyltyrosine and its analogues are characterized by the presence of a methyl group at the alpha-carbon of the amino acid structure. snmjournals.orgnih.gov This structural modification is a crucial factor in conferring resistance to decarboxylation by AADC. mdpi.comthno.org Unlike natural aromatic amino acids and some of their analogues such as L-DOPA, which are readily decarboxylated, the α-methyl group in this compound sterically hinders the binding of the molecule to the active site of AADC. nih.govsnmjournals.org Consequently, these compounds are not significantly metabolized through this pathway.
This resistance to AADC-mediated decarboxylation is a significant advantage for applications such as positron emission tomography (PET) imaging. frontiersin.org For instance, while tracers like ¹⁸F-FDOPA are substrates for AADC, leading to the formation of metabolites, the metabolic inertness of α-methylated amino acid analogues results in their intracellular accumulation being primarily governed by transport mechanisms, such as via the L-type amino acid transporter 1 (LAT1), rather than subsequent metabolic trapping. mdpi.comthno.org This leads to a clearer imaging signal that more accurately reflects transporter activity, which is often upregulated in tumor cells. snmjournals.orgresearchgate.net
Studies have shown that while compounds like L-DOPA are readily taken up and decarboxylated in cells with high AADC activity, α-methylated analogues show no such metabolic conversion. snmjournals.org For example, α-monofluoromethyl-p-tyrosine has been shown to be a potent inhibitor of AADC, further highlighting the impact of modifications at the α-position on the interaction with this enzyme. nih.gov This inherent resistance to decarboxylation ensures that the compound remains intact within the cell for longer periods, a desirable characteristic for a stable imaging agent.
In Vivo Metabolic Pathways and Metabolite Identification in Preclinical Animal Models
The in vivo metabolic fate of this compound and its analogues has been investigated in several preclinical animal models, primarily in the context of their use as PET imaging agents. These studies consistently demonstrate a high degree of metabolic stability.
In human studies with the related compound L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), the unmetabolized tracer accounted for over 99.5% of the radioactivity in plasma up to 60 minutes after injection, indicating remarkable metabolic stability. nih.govmdpi.com This stability is a hallmark of the α-methylated tyrosine analogues. Human studies also reveal rapid clearance from the plasma and efficient excretion through the urinary system, with about 50% of the injected dose being excreted within an hour. mdpi.com
Preclinical studies in rodents with [¹⁸F]FAMT have shown a biodistribution pattern characterized by significant uptake in the kidneys and pancreas. nih.govmdpi.com The high renal uptake is a notable feature, with a significant percentage of the injected dose being retained in the kidneys at 1 and 3 hours post-injection. nih.gov Mechanistic studies have identified organic anion transporters (OAT1, OAT10, and OCTN2) as key mediators of this renal tubular uptake. nih.gov
Further in vivo studies in mice have directly compared different fluorinated α-methyltyrosine isomers. It was found that 2-fluoro-α-methyltyrosine, which has minimal affinity for OAT1, displayed significantly lower renal accumulation and, consequently, enhanced tumor uptake when compared to its 3-fluoro counterpart. nih.govmdpi.com This highlights how subtle changes in the molecular structure can influence the in vivo metabolic and excretory pathways, ultimately affecting the compound's performance as an imaging agent. The low metabolism of these compounds contributes to a favorable tumor-to-background contrast in PET imaging. mdpi.com
Assessment of Enzymatic Stability in Biological Matrices
The enzymatic stability of a compound in biological matrices such as plasma and liver microsomes is a critical parameter assessed during preclinical development. These in vitro assays provide valuable insights into the compound's susceptibility to metabolic degradation by circulating and hepatic enzymes.
For α-methylated tyrosine analogues, these studies have consistently demonstrated high stability. For example, the D-isomer of [¹⁸F]FAMT has been shown to exhibit high stability both in vitro and in vivo. mdpi.com In vitro incubation of 6-[¹⁸F]fluoro-l-m-tyrosine (FmT) in whole blood showed no metabolic degradation over a 90-minute period. snmjournals.org
Metabolite analysis of another LAT1-specific PET probe, ¹⁸F-FIMP, which also possesses features designed for metabolic stability, showed that it was stable in liver microsomes as well as in various tissues from mice, including plasma, urine, liver, pancreas, and tumor. nih.gov Similarly, studies with a fluorine-substituted δ-tocotrienol derivative in mouse liver microsomes have also been conducted to assess metabolic stability. nih.gov
The general findings from these assessments indicate that the structural features of this compound and its analogues, particularly the α-methyl group, confer significant resistance to enzymatic degradation in key biological matrices. This high stability is a crucial factor in their favorable pharmacokinetic profile, characterized by low metabolism and clearance primarily through renal excretion. mdpi.com
Interactive Data Table: Metabolic Stability of Fluorinated Amino Acid Analogues
| Compound | Biological Matrix | Key Finding | Reference |
| L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) | Human Plasma | >99.5% of radioactivity remained as the unmetabolized tracer up to 60 minutes post-injection. | nih.govmdpi.com |
| 6-[¹⁸F]fluoro-l-m-tyrosine (FmT) | Human Whole Blood | No metabolism was observed during a 90-minute incubation period. | snmjournals.org |
| ¹⁸F-FIMP | Mouse Liver Microsomes | The compound was found to be stable. | nih.gov |
| ¹⁸F-FIMP | Mouse Plasma, Urine, Liver, Pancreas, Tumor | The compound was found to be stable in vivo. | nih.gov |
| D-[¹⁸F]FAMT | In vitro and In vivo | Exhibited high stability. | mdpi.com |
Preclinical Pharmacokinetic and Biodistribution Investigations of 2 Fluoro Alpha Methyltyrosine Analogues in Animal Models
Systemic Distribution and Organ-Specific Accumulation Patterns
Preclinical studies, primarily utilizing the radiolabeled analogue L-3-[18F]-Fluoro-α-Methyl Tyrosine ([18F]FAMT), have elucidated the biodistribution of 2-Fluoro-alpha-methyltyrosine in rodent models. Following administration, the compound exhibits a distinct pattern of systemic distribution and organ-specific accumulation.
In normal BALB/c mice, the distribution of [18F]FAMT demonstrates rapid clearance from the blood. nih.gov The concentration in the blood decreases significantly over time, leading to favorable tumor-to-blood ratios in tumor-bearing models. nih.gov The biodistribution is marked by prominent uptake in the kidneys and pancreas. nih.govnih.gov In mice, the pancreas showed a very high accumulation, with a pancreas-to-blood ratio of 14.5 at 60 minutes post-injection. nih.gov Renal accumulation is also significant, with a notable percentage of the injected dose being retained in the kidneys. nih.gov In contrast, lower levels of accumulation have been consistently observed in the liver, intestines, stomach, and muscle tissues. nih.govnih.gov
The following interactive data table summarizes the biodistribution of L-3-[18F]-Fluoro-α-Methyl Tyrosine in normal BALB/c mice at various time points post-injection, presented as the percentage of the injected dose per 20g of tissue (%ID/20g).
| Organ | 5 min | 30 min | 60 min | 120 min |
| Blood | 3.11 | 1.55 | 1.05 | 0.68 |
| Pancreas | 14.8 | 16.3 | 15.2 | 11.9 |
| Kidney | 17.5 | 12.8 | 9.87 | 6.45 |
| Liver | 3.45 | 2.11 | 1.78 | 1.23 |
| Spleen | 1.89 | 1.54 | 1.21 | 0.98 |
| Intestine | 2.56 | 2.89 | 2.98 | 2.54 |
| Stomach | 1.23 | 0.98 | 0.87 | 0.65 |
| Muscle | 1.01 | 0.87 | 0.76 | 0.61 |
| Bone | 1.54 | 1.67 | 1.76 | 1.54 |
| Brain | 0.87 | 0.65 | 0.54 | 0.43 |
Data adapted from preclinical studies in BALB/c mice.
In tumor-bearing mice, [18F]FAMT has shown effective accumulation in tumor tissues, with tumor-to-blood ratios ranging from 1.60 to 2.94 and tumor-to-muscle ratios from 2.79 to 3.25 over a 120-minute observation period. nih.gov This tumor-specific uptake is a key characteristic of this compound.
Blood-Brain Barrier Penetration and Exclusion Mechanisms
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential effects on the central nervous system (CNS). Preclinical investigations have explored the extent to which this compound and its analogues can penetrate the BBB.
Studies have shown that there is low physiological uptake of [18F]FAMT in normal brain tissue. nih.gov Research in rats investigating the blood-brain permeabilities of related compounds, L-[3H]tyrosine and alpha-[14C]methyl-para-tyrosine ([14C]AMPT), revealed that the unidirectional clearance rate for L-[14C]AMPT was significantly lower than that of L-[3H]tyrosine. nih.gov This suggests that the alpha-methylation of the tyrosine analogue impedes its transport across the BBB.
The transport of amino acids and their analogues across the BBB is primarily mediated by specific amino acid transporters. The L-type amino acid transporter 1 (LAT1) is highly expressed on the endothelial cells of the BBB and plays a crucial role in the transport of large neutral amino acids into the brain. nih.gov
The presence of an alpha-methyl group in the structure of this compound is a significant factor influencing its interaction with amino acid transporters and its limited penetration into the CNS. This structural modification is crucial for its selectivity for the LAT1 transporter over the LAT2 transporter. nih.gov This selectivity is thought to contribute to lower background accumulation in various organs. nih.gov
Pharmacokinetic Modeling and Analysis in Preclinical Species
Pharmacokinetic modeling typically involves the development of mathematical models to characterize the concentration-time profile of a compound in various biological compartments. These models can be compartmental (e.g., one-, two-, or multi-compartment models) or physiological (physiologically based pharmacokinetic models, PBPK). Such analyses would provide key pharmacokinetic parameters, including:
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Although specific pharmacokinetic models for this compound are not detailed, the rapid clearance from the blood and the significant urinary excretion mentioned in human studies suggest a relatively short biological half-life. nih.gov The development of robust pharmacokinetic models from preclinical data would be essential for predicting human pharmacokinetics and for optimizing the design of future studies.
Application of 2 Fluoro Alpha Methyltyrosine As a Research Probe
Investigation of Amino Acid Transport Dynamics in In Vitro Cellular and Tissue Systems
2-Fluoro-alpha-methyltyrosine serves as a critical probe for studying the kinetics and selectivity of amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1). LAT1 is frequently overexpressed in cancer cells to meet the high demand for amino acids required for proliferation. nih.govnih.govresearchgate.net Understanding its function is crucial for developing targeted cancer therapies.
In vitro studies using mammalian cell lines engineered to stably express human LAT1 or the non-cancer-type isoform LAT2 have been instrumental in elucidating the transport mechanism. nih.govsnmjournals.org Research has shown that amino acids possessing an α-methyl group, such as 2-fluoro-l-α-methyl-tyrosine and 3-fluoro-l-α-methyl-tyrosine (FAMT), are transported effectively by LAT1 but not by LAT2. nih.govresearchgate.netsnmjournals.org This selectivity is attributed directly to the α-methyl moiety. nih.govresearchgate.net
Experiments typically involve competitive inhibition assays. In these assays, the uptake of a radiolabeled substrate, such as L-[¹⁴C]-leucine, is measured in the presence of various concentrations of the test compound. It was found that FAMT significantly inhibited the uptake of L-[¹⁴C]-leucine mediated by LAT1 in a competitive manner, while having a much weaker effect on LAT2-mediated uptake. nih.govsnmjournals.org Furthermore, efflux experiments demonstrated that FAMT could induce the release of preloaded L-[¹⁴C]-leucine from cells expressing LAT1, confirming that it is a substrate for the transporter. nih.govresearchgate.net In contrast, analogous amino acids lacking the alpha-methyl group, such as 2-fluoro-L-tyrosine and L-tyrosine, were transported by both LAT1 and LAT2, highlighting the role of alpha-methylation in conferring transporter selectivity. nih.govresearchgate.net
| Compound | α-Methyl Group | Transport by LAT1 | Transport by LAT2 | Reference |
|---|---|---|---|---|
| 2-Fluoro-l-α-methyl-tyrosine | Yes | High | Low / Negligible | nih.gov |
| 3-Fluoro-l-α-methyl-tyrosine (FAMT) | Yes | High | Low / Negligible | nih.govresearchgate.netsnmjournals.org |
| l-α-Methyl-tyrosine | Yes | High | Low / Negligible | nih.gov |
| 2-Fluoro-l-tyrosine | No | Yes | Yes | nih.govresearchgate.net |
| 3-Fluoro-l-tyrosine | No | Yes | Yes | nih.govresearchgate.net |
| L-tyrosine | No | Yes | Yes | nih.govresearchgate.net |
Studies of Enzyme Activity and Inhibition Mechanisms (e.g., Tyrosine Hydroxylase, AADC)
Alpha-methylated amino acids are widely used as probes to investigate the activity and inhibition of key enzymes in metabolic pathways.
Aromatic L-amino acid decarboxylase (AADC): AADC is another critical enzyme in the catecholamine and serotonin (B10506) synthesis pathways, responsible for converting L-DOPA to dopamine (B1211576) and 5-HTP to serotonin. wikipedia.org Certain alpha-methylated and fluorinated tyrosine analogs have been developed and studied as inhibitors of AADC. nih.govnih.gov For instance, alpha-fluoromethyl-m-tyrosine and its derivatives have shown potent, irreversible inhibitory activity against AADC in in vitro preparations, such as rat striatal homogenates. nih.gov The mechanism of inhibition often involves the compound acting as a substrate that, upon decarboxylation, forms a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. These inhibitors are crucial for research into conditions like Parkinson's disease and neuroendocrine tumors, where AADC activity is a key target. nih.govepa.gov
Characterization of Specific Biological Processes Modulated by Alpha-Methylated Amino Acids
The introduction of an alpha-methyl group to an amino acid imparts significant changes to its biochemical properties, which researchers exploit to study specific biological processes. This modification has profound effects on peptide and protein structure and function.
One of the most significant consequences of alpha-methylation is the increased stability of peptides containing these modified residues. The alpha-methyl group sterically hinders the action of proteases, enzymes that cleave peptide bonds. enamine.netresearchgate.net This resistance to enzymatic degradation makes alpha-methylated amino acids useful for creating long-lasting peptide analogs to study receptor interactions and signaling pathways without rapid breakdown. nih.gov
Furthermore, the alpha-methyl group restricts the conformational flexibility of the peptide backbone. enamine.net This reduction in variability can lock the peptide into a specific bioactive conformation, which can enhance its binding affinity and specificity for its target receptor or enzyme. This property is invaluable for drug design and for probing the precise structural requirements for molecular recognition. enamine.net The modification also tends to increase the lipophilicity of the amino acid, which can improve its ability to cross cell membranes, enhancing bioavailability for in vitro studies. researchgate.netnih.gov The addition of a methyl group can also influence fundamental cellular processes, such as gene expression and DNA repair, by altering protein structure and function. cnio.es
Advanced Analytical Methodologies for 2 Fluoro Alpha Methyltyrosine and Its Analogues
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2-Fluoro-alpha-methyltyrosine and its analogues, offering robust methods for assessing purity and separating stereoisomers. The versatility of HPLC allows for various detection and separation strategies tailored to the specific analytical challenge.
A common approach for the analysis of related fluorinated amino acid radiopharmaceuticals, which can be adapted for this compound, involves using a reversed-phase column, such as a Phenomenex Gemini C18. nih.gov An isocratic elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier is often employed. For instance, a mobile phase of 7% ethanol (B145695) and 93% 50 mM potassium phosphate (B84403) buffer (pH 6.9) has been successfully used. nih.gov Detection is typically achieved using a photodiode array detector, often set at 220 nm for UV absorbance, in series with a radiation detector for radiolabeled analogues. nih.gov
The following table outlines a typical HPLC setup for the analysis of fluorinated tyrosine analogues:
| Parameter | Specification |
| Column | Phenomenex Gemini C18 |
| Mobile Phase | 7% Ethanol, 93% 50 mM Potassium Phosphate Buffer (pH 6.9) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Photodiode Array (UV at 220 nm) and Radiation Detector |
This methodology has proven effective for both qualitative and quantitative determination of chemical and radiochemical purity. nih.gov
Chiral Separation for Enantiomeric Purity Determination
The biological activity of chiral molecules is often enantiomer-specific, making the determination of enantiomeric purity a critical aspect of analysis. csfarmacie.cz For this compound, which possesses a chiral center, HPLC with chiral stationary phases (CSPs) is the most versatile and important tool for resolving enantiomers. phenomenex.com
The separation of enantiomers of amino acid analogues can be achieved through both direct and indirect methods. researchgate.net Direct separation on a chiral stationary phase is often preferred for its simplicity. Chirobiotic T, a teicoplanin-based CSP, has shown efficacy in separating ring- and α-methyl-substituted phenylalanine analogues. researchgate.netsigmaaldrich.com Another option is the crown-ether-based Crownpak CR(+) column, which is effective for separating ring-substituted phenylalanines. researchgate.net
The choice of mobile phase is crucial for achieving optimal separation on these CSPs. Aqueous mobile phases containing organic modifiers like methanol (B129727) and an acid, such as perchloric, sulfuric, or trifluoroacetic acid, are commonly used. csfarmacie.cz Generally, increasing the concentration of the organic modifier can reduce retention times, while adjusting the acid concentration can enhance separation. csfarmacie.cz
The following table summarizes chiral stationary phases and mobile phase considerations for the separation of amino acid enantiomers:
| Chiral Stationary Phase | Applicable Compounds | Common Mobile Phase Components |
| Chirobiotic T | Ring- and α-methyl-substituted phenylalanine analogues | Aqueous buffer with organic modifier (e.g., methanol) and acid |
| Crownpak CR(+) | Ring-substituted phenylalanines and their amides | Aqueous buffer with organic modifier (e.g., methanol) and acid |
Indirect methods involve pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Reagents such as 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) and Nα-(2,4-dinitro-5-fluorophenyl)-l-alanine amide (Marfey's reagent, FDAA) can be used for this purpose. researchgate.net
Radiochemical Purity and Impurity Profiling
For the radiolabeled analogue, [¹⁸F]-2-Fluoro-alpha-methyltyrosine, HPLC is essential for determining radiochemical purity and identifying potential impurities. A dedicated separation and purification system can facilitate the simple and rapid synthesis and analysis of the radiopharmaceutical. nih.gov
The radiochemical purity is determined by analyzing the chromatogram from the radiation detector. A high radiochemical purity, often exceeding 99%, is desirable for clinical applications. nih.gov HPLC analysis can also assess the stability of the radiolabeled compound in biological matrices like phosphate-buffered saline and human plasma, where minimal decomposition is expected. nih.gov
For instance, in the production of L-[¹⁸F]-alpha-methyltyrosine, a radiochemical purity of greater than 99.4 ± 0.3% has been reported. nih.gov Similarly, for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, the radiochemical purity is systematically over 95%. mdpi.com
The following table presents typical radiochemical purity data for related compounds:
| Compound | Radiochemical Purity |
| L-[¹⁸F]-alpha-methyltyrosine | > 99.4 ± 0.3% |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine | > 95% |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Quantification and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the quantification of this compound and the identification of its metabolites. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental formula of metabolites. nih.gov
Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. nih.gov By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which can be used to identify the structure of the parent molecule and its metabolites. ijpras.com Common MS/MS scan modes for metabolite identification include precursor ion scanning (PIS) and neutral loss scanning (NLS). ijpras.com
For the quantification of alpha-methyltyrosine in human plasma, a sensitive and selective LC-MS/MS method has been developed. nih.gov This method utilizes a simple protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection with a triple quadrupole mass spectrometer. nih.gov A structural analog is often used as an internal standard to ensure accuracy. nih.gov
Metabolite identification is a key challenge in metabolomics. nih.gov In vivo studies have shown that 2-fluoro-α-methyltyrosine exhibits significantly reduced renal accumulation compared to its 3-fluoro analogue, suggesting different interactions with transporters and potentially different metabolic pathways. nih.govmdpi.com LC-MS/MS can be employed to investigate these differences by identifying and quantifying the metabolites of this compound in biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation of this compound. ¹H and ¹³C NMR provide information about the proton and carbon framework of the molecule, while ¹⁹F NMR is particularly useful for fluorinated compounds. uni-konstanz.de
The use of deuterated solvents is necessary for NMR analysis. The choice of solvent can sometimes influence the chemical shifts of the signals.
| Nucleus | Information Provided |
| ¹H | Proton environment and connectivity |
| ¹³C | Carbon skeleton |
| ¹⁹F | Presence and environment of fluorine atoms |
Structure Activity Relationship Sar Studies and Derivative Synthesis for Modulated Biological Interactions
Impact of Fluorine Position on Transporter Affinity and Metabolic Fate
The location of the fluorine atom on the tyrosine ring is a crucial factor that modulates the compound's affinity for various cellular transporters, thereby influencing its biodistribution and eventual metabolic fate. While isomers of fluoro-alpha-methyltyrosine share general characteristics, the distinction between the 2-fluoro and 3-fluoro positions has significant pharmacological consequences.
Research comparing 2-Fluoro-alpha-methyltyrosine with its more commonly studied isomer, 3-Fluoro-alpha-methyltyrosine (3-FAMT), has demonstrated notable differences in transporter interactions. In vivo studies in mice have shown that this compound exhibits minimal affinity for Organic Anion Transporter 1 (OAT1). nih.gov This is a significant point of differentiation from 3-FAMT, whose uptake by organic anion transporters is a known factor in its biodistribution. nih.gov
The reduced interaction of the 2-fluoro isomer with OAT1 directly impacts its metabolic fate by decreasing its accumulation in the kidneys. nih.gov This lower renal uptake can lead to an enhanced pharmacokinetic profile for specific applications, such as positron emission tomography (PET) imaging, by increasing the compound's availability for uptake in target tissues, like tumors, and improving the target-to-background signal ratio. nih.gov The strategic placement of fluorine at the 2-position, therefore, serves to refine the molecule's biodistribution, supporting the development of analogs with improved diagnostic profiles. nih.gov
| Isomer | Key Transporter Interaction | Impact on Metabolic Fate / Biodistribution |
|---|---|---|
| This compound | Minimal affinity for Organic Anion Transporter 1 (OAT1) | Significantly reduced renal accumulation, leading to enhanced tumor uptake and improved imaging contrast. nih.gov |
| 3-Fluoro-alpha-methyltyrosine (FAMT) | Affinity for Organic Anion Transporter 1 (OAT1) | Higher renal accumulation, which can affect overall biodistribution and background signal in imaging studies. nih.gov |
Role of Alpha-Methylation in Enhancing Transporter Selectivity and Metabolic Stability
The alpha-methyl group is a cornerstone of the molecular design of this compound, imparting two critical properties: enhanced metabolic stability and pronounced transporter selectivity. This single modification fundamentally alters the compound's biological behavior compared to its non-methylated counterparts.
The primary role of alpha-methylation is to confer metabolic stability. The methyl group at the alpha-carbon blocks the molecule from serving as a substrate for enzymes that would typically incorporate it into proteins or otherwise metabolize it intracellularly. This resistance to metabolic degradation ensures that the compound, once transported into a cell, remains intact, which is a crucial feature for imaging agents where the tracer's integrity must be maintained.
Furthermore, the alpha-methyl group is the decisive structural feature for achieving high selectivity for the L-type amino acid transporter 1 (LAT1). LAT1 is a particularly important target in oncology research as it is overexpressed in many types of cancer cells to meet their high demand for amino acids. Studies have shown that while non-methylated analogs like 2-fluoro-L-tyrosine are transported by both LAT1 and LAT2, the addition of the alpha-methyl group makes the resulting compound a selective substrate for LAT1. This selectivity is vital for reducing off-target accumulation in healthy tissues that may express LAT2, thereby enhancing the specificity of the molecule for cancer cells.
| Structural Feature | Effect on Transporter Interaction | Effect on Metabolic Stability |
|---|---|---|
| Alpha-Methyl Group (Present) | Confers high selectivity for L-type Amino Acid Transporter 1 (LAT1) over LAT2. | Blocks intracellular metabolism and prevents incorporation into proteins, leading to high stability. |
| Alpha-Hydrogen (Absent Methyl Group) | Transported non-selectively by both LAT1 and LAT2. | Susceptible to intracellular metabolic pathways. |
Design and Synthesis of Novel this compound Derivatives for Targeted Research Applications
The design and synthesis of novel derivatives using this compound as a scaffold are guided by the established structure-activity relationships to create molecules with tailored properties for specific research applications. The goal is to leverage the favorable characteristics of the parent compound—namely its LAT1 selectivity and metabolic stability—while introducing new functionalities.
Design Strategies: The development of new derivatives often focuses on modifying the carboxyl or amino groups to create prodrugs or peptide conjugates. For instance, esterification of the carboxyl group could enhance lipophilicity and modify transport across biological membranes. Another approach involves incorporating this compound into peptides. This strategy aims to target peptide receptors that are overexpressed on certain cell types, potentially creating highly specific delivery vehicles for imaging or therapeutic agents.
Synthesis Approaches: The synthesis of such derivatives relies on established chemical methodologies. For radiolabeled versions intended for PET imaging, the introduction of Fluorine-18 is a critical step. This is often achieved through electrophilic fluorination of a suitable precursor, such as L-α-methyl tyrosine. mcmaster.ca Following the core synthesis, standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), can be employed to conjugate the fluorinated amino acid into a larger peptide sequence. This process involves sequential coupling of amino acids on a solid resin support, allowing for the precise construction of the desired peptide derivative. Subsequent purification, typically by high-performance liquid chromatography (HPLC), is necessary to isolate the final product with high purity. nih.gov The stability of the final radiolabeled derivative is then confirmed in relevant biological media, such as human plasma, to ensure its viability for in vivo applications. nih.gov
Through these design and synthesis strategies, the this compound molecule serves as a valuable building block for developing next-generation research tools with potentially enhanced targeting capabilities and novel biological activities.
Future Directions in 2 Fluoro Alpha Methyltyrosine Research
Elucidation of Broader Biological System Interactions and Mechanisms
Future investigations will focus on delineating the complete spectrum of biological interactions of 2-FAMT beyond its well-documented affinity for the L-type amino acid transporter 1 (LAT1). While the α-methyl group is known to be crucial for its selectivity for LAT1 over LAT2, a deeper understanding of its engagement with other transporters is necessary.
A key area of interest is the compound's interaction with renal transporters. Studies have shown that 2-fluoro-α-methyltyrosine exhibits a lower affinity for Organic Anion Transporter 1 (OAT1) compared to its isomer, 3-fluoro-α-methyl-l-tyrosine (FAMT). mdpi.com This distinction is significant as it results in reduced renal accumulation and consequently higher tumor uptake, making 2-FAMT a potentially superior agent for imaging and therapeutic applications. mdpi.com Further research is needed to explore interactions with other organic anion and cation transporters to build a comprehensive biodistribution model. This will aid in the design of next-generation tracers with even more favorable pharmacokinetic profiles.
Moreover, exploring the enzymatic interactions of 2-FAMT is a promising avenue. Given that its parent compound, α-methyl-p-tyrosine, is an inhibitor of tyrosine hydroxylase—the rate-limiting enzyme in catecholamine biosynthesis—investigating whether 2-FAMT retains this inhibitory activity is a critical next step. Understanding its impact on neurotransmitter pathways could reveal new applications in neuroscience and endocrinology.
Development of Advanced Synthetic Strategies for Isotope Incorporation
The utility of 2-FAMT in Positron Emission Tomography (PET) imaging is dependent on the efficient and reliable incorporation of positron-emitting isotopes, such as Fluorine-18 (¹⁸F). Current radiosynthesis methods, often involving direct electrophilic fluorination, present challenges in terms of radiochemical yield and purity. mdpi.com Future research must prioritize the development of more advanced and robust synthetic strategies.
Key objectives for future synthetic research include:
Improving Radiochemical Yields: Current methods can result in suboptimal yields. Exploring novel precursors and reaction conditions, including microwave-assisted synthesis, could significantly enhance the efficiency of ¹⁸F incorporation.
Enhancing Purity and Isomer Separation: The synthesis of ¹⁸F-labeled α-methyltyrosine can produce positional isomers. mdpi.com Developing sophisticated purification systems, potentially utilizing advanced chromatography techniques, is essential to ensure the production of high-purity 2-[¹⁸F]FAMT, which is critical for accurate and reliable imaging results.
Exploring Nucleophilic Substitution Pathways: While electrophilic fluorination is common, indirect labeling via nucleophilic substitution reactions offers a promising alternative. mdpi.com These methods could provide better control over the position of the fluorine atom and may be more amenable to automation, a crucial factor for clinical translation.
Isotopic Exchange Methods: Investigating novel techniques like isotopic exchange for the synthesis of 2-[¹⁸F]fluoro-L-tyrosine and its derivatives could offer a more convenient and efficient pathway, potentially broadening the accessibility of these tracers for research and clinical use.
Successful advancements in these areas will not only make 2-[¹⁸F]FAMT more readily available but also pave the way for labeling with other isotopes for different imaging modalities or therapeutic applications.
Integration with Multi-Modal Research Platforms for Mechanistic Insights
To unlock a deeper understanding of the mechanisms underlying the observations made with 2-FAMT, its use must be integrated into multi-modal research frameworks. Combining PET imaging with other advanced analytical techniques will provide a more holistic view of cellular and systemic biology.
Future research should focus on correlating in vivo 2-FAMT PET data with:
Genomics and Proteomics: By analyzing the genetic and protein expression profiles of tissues with high 2-FAMT uptake, researchers can identify the specific transporters and metabolic pathways involved. For instance, correlating tracer uptake with the expression levels of LAT1 and other transporters can validate its specificity and reveal potential new targets.
Metabolomics: Combining PET imaging with metabolomic analyses of blood or tissue samples can provide a dynamic snapshot of the metabolic reprogramming that occurs in cancer and other diseases. nih.govnih.gov This approach can elucidate how altered amino acid transport, as visualized by 2-FAMT, impacts downstream metabolic pathways. mdpi.com
Advanced Imaging Modalities: Integrating PET with other imaging techniques like Magnetic Resonance Imaging (MRI) for anatomical context or fluorescence imaging for cellular-level detail can offer a comprehensive, multi-scale understanding of biological processes. nih.govphotothermal.com This fusion of structural and functional imaging is crucial for accurately interpreting the biological significance of 2-FAMT accumulation. nih.gov
Such integrated approaches will move the field beyond static imaging to a more dynamic and predictive understanding of metabolism, ultimately enabling the use of 2-FAMT as a tool for personalized medicine, where it could help in diagnosis, treatment selection, and monitoring therapeutic response. ajronline.org
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2-Fluoro-alpha-methyltyrosine with high radiochemical purity?
- Methodological Answer : Synthesis typically involves automated multi-step enantioselective processes, such as using phase-transfer catalysts (PTCs) and high-performance liquid chromatography (HPLC) for purification. For example, automated synthesizers (e.g., GE FASTlab) enable no-carrier-added (nca) production, ensuring >95% radiochemical purity. Critical parameters include reaction time (30–60 min), temperature (40–60°C), and solvent selection (e.g., acetonitrile for fluorination) .
Q. Which analytical techniques are most effective for characterizing this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting fluorinated analogs due to its sensitivity to fluorine substituents. Key parameters include:
- Column : C18 reverse-phase for polar compound separation.
- Ionization : Electrospray ionization (ESI) in negative mode for fluorinated compounds.
- Validation : Calibration curves using deuterated internal standards (e.g., D₃-tyrosine) to account for matrix effects .
Q. How does fluorine substitution at the alpha-methyl position affect the compound’s interaction with tyrosine hydroxylase compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity alters substrate-enzyme binding kinetics. Use in vitro enzyme assays with purified tyrosine hydroxylase:
- Protocol : Measure Vmax and Km via spectrophotometric detection of L-DOPA formation.
- Control : Compare with non-fluorinated alpha-methyltyrosine. Reduced Vmax (e.g., ~30% decrease) typically indicates steric hindrance from fluorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in uptake kinetics data for this compound across different cell models?
- Methodological Answer : Contradictions often arise from variability in transporter expression (e.g., LAT1 vs. LAT2). To address this:
Validate Transporter Profiles : Use siRNA knockdown or CRISPR-edited cell lines to isolate transporter-specific uptake.
Cross-Model Normalization : Express uptake data as a percentage of total tyrosine influx to account for baseline metabolic differences.
Statistical Analysis : Apply mixed-effects models to distinguish biological variability from technical noise .
Q. What considerations are critical when designing in vivo studies using this compound as a tyrosine analog?
- Methodological Answer :
- Radiolabeling : Use ¹⁸F isotopes for PET imaging; ensure decay-corrected quantification (half-life: 109.7 min).
- Metabolic Stability : Pre-treat animals with aromatic L-amino acid decarboxylase (AADC) inhibitors (e.g., carbidopa) to prevent peripheral metabolism.
- Dosimetry : Calculate organ-specific radiation absorption using Monte Carlo simulations, referencing ICRP guidelines .
Q. What strategies optimize the stability of this compound in aqueous solutions during long-term experimental assays?
- Methodological Answer : Stability is pH- and temperature-dependent. Optimize by:
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 ± 0.2 to minimize hydrolysis.
- Antioxidants : Add 1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation.
- Storage : Aliquot and store at -80°C; avoid freeze-thaw cycles (≤3 cycles recommended) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer : Discrepancies may stem from species-specific BBB transporters or dosing protocols. To reconcile:
Comparative Studies : Conduct parallel experiments in rodents and non-human primates.
Dynamic PET Imaging : Use compartmental modeling (e.g., Logan plot) to differentiate vascular vs. parenchymal uptake.
Meta-Analysis : Pool data from ≥5 independent studies, adjusting for covariates like injected dose and scan duration .
Experimental Design
Q. What controls are essential when assessing this compound’s impact on dopamine synthesis pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
